molecular formula C12H22N2O7P2 B11927781 [[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid

[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid

Cat. No.: B11927781
M. Wt: 368.26 g/mol
InChI Key: NXVHNJBPVOSZAP-UHFFFAOYSA-N
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Description

TH-Z93 is a potent inhibitor of farnesyl pyrophosphate synthase (FPPS) and a lipophilic bisphosphonate. It has shown significant efficacy in various biological models, including its use as an antibacterial agent and in inhibiting tumor growth .

Chemical Reactions Analysis

TH-Z93 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) as a solvent, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

TH-Z93 has a wide range of scientific research applications. In chemistry, it is used as a potent inhibitor of farnesyl pyrophosphate synthase, which is crucial in the mevalonate pathway. In biology, it has shown efficacy in inhibiting tumor growth and prolonging survival in animal models. In medicine, it is being explored for its potential use as an antibacterial agent and in the treatment of various diseases. In industry, TH-Z93 is used in the synthesis of other compounds and as a research tool for studying various biological pathways .

Mechanism of Action

The mechanism of action of TH-Z93 involves its inhibition of farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway. By inhibiting this enzyme, TH-Z93 disrupts the synthesis of farnesyl pyrophosphate, a key intermediate in the biosynthesis of several important biomolecules. This disruption leads to the inhibition of various biological processes, including tumor growth and bacterial proliferation .

Comparison with Similar Compounds

TH-Z93 is unique in its potent inhibition of farnesyl pyrophosphate synthase and its lipophilic bisphosphonate structure. Similar compounds include other bisphosphonates and FPPS inhibitors, such as alendronate and risedronate. TH-Z93 has shown greater efficacy in certain biological models, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C12H22N2O7P2

Molecular Weight

368.26 g/mol

IUPAC Name

[[(4-hexoxypyridin-2-yl)amino]-phosphonomethyl]phosphonic acid

InChI

InChI=1S/C12H22N2O7P2/c1-2-3-4-5-8-21-10-6-7-13-11(9-10)14-12(22(15,16)17)23(18,19)20/h6-7,9,12H,2-5,8H2,1H3,(H,13,14)(H2,15,16,17)(H2,18,19,20)

InChI Key

NXVHNJBPVOSZAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=NC=C1)NC(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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